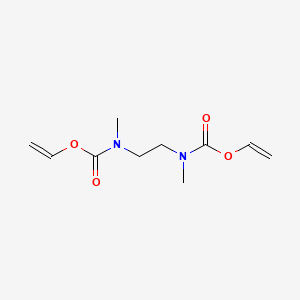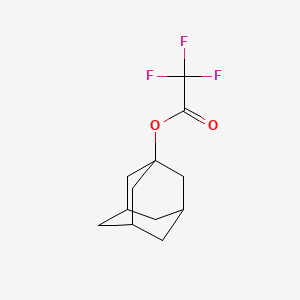
Galegin sulfate
Descripción general
Descripción
Galegin sulfate is a chemical compound derived from Galega officinalis, commonly known as goat’s rue. This plant has been traditionally used in herbal medicine for its various therapeutic properties. This compound is known for its potential hypoglycemic effects, which have been the subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of galegin sulfate typically involves the extraction of galegine from Galega officinalis. The process includes:
Extraction: Galegine is extracted from the plant using solvents such as ethanol or methanol.
Purification: The extract is then purified through various chromatographic techniques to isolate galegine.
Sulfation: Galegine is reacted with sulfuric acid to form this compound under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Galegin sulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
Galegin sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: this compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research has focused on its hypoglycemic properties and potential use in treating diabetes.
Industry: this compound is used in the development of pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of galegin sulfate involves its interaction with various molecular targets and pathways. It is believed to exert its hypoglycemic effects by:
Inhibiting Gluconeogenesis: this compound inhibits the production of glucose in the liver.
Enhancing Insulin Sensitivity: It improves the sensitivity of cells to insulin, facilitating glucose uptake.
Modulating Signaling Pathways: this compound affects various signaling pathways involved in glucose metabolism.
Comparación Con Compuestos Similares
Galegin sulfate can be compared with other similar compounds, such as:
Metformin: Both this compound and metformin are derived from guanidine and have hypoglycemic effects. metformin is more widely used and studied.
Phenformin: Another guanidine derivative, phenformin, has similar properties but is associated with a higher risk of lactic acidosis.
Buformin: Similar to metformin and phenformin, buformin is used for its hypoglycemic effects but is less commonly prescribed.
Uniqueness: this compound is unique due to its natural origin from Galega officinalis and its specific molecular structure, which contributes to its distinct pharmacological properties.
Propiedades
IUPAC Name |
diaminomethylidene(3-methylbut-2-enyl)azanium;sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N3.H2O4S/c2*1-5(2)3-4-9-6(7)8;1-5(2,3)4/h2*3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPCMSQWHGAENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[NH+]=C(N)N)C.CC(=CC[NH+]=C(N)N)C.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-5-(1-Phenylethyl)-5-azaspiro[2.4]heptan-7-one](/img/structure/B8047236.png)
![Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate](/img/structure/B8047251.png)

![4'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B8047266.png)

![5-methyl-5-[(1R)-4-methylcyclohex-3-en-1-yl]-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B8047282.png)





